
1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene” belong to a class of organic compounds known as chloroalkanes and chloroalkenes . These are alkanes and alkenes in which one or more hydrogen atoms have been replaced by a chlorine atom .
Synthesis Analysis
The synthesis of such compounds often involves halogenation, a chemical reaction that incorporates a halogen (in this case, chlorine and fluorine) into an organic compound .Molecular Structure Analysis
The molecular structure of such compounds is determined by the arrangement of atoms and their bonds. The presence of halogens (chlorine and fluorine) and a benzene ring suggests that this compound may exhibit interesting structural features .Chemical Reactions Analysis
The chemical reactions involving chloroalkanes and chloroalkenes can be quite diverse. They can undergo substitution reactions, where a chlorine or fluorine atom is replaced by another atom or group of atoms . They can also participate in elimination reactions, where atoms or groups of atoms are removed to form a double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds depend on their molecular structure. For example, the presence of halogens can significantly affect the compound’s reactivity, boiling point, and melting point .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene: is primarily used as an intermediate in organic synthesis. This compound can be utilized to introduce chloromethyl and fluoro groups into larger organic molecules, which can be beneficial for creating specific molecular structures with desired chemical properties .
Pharmaceutical Research
In pharmaceutical research, this compound may serve as a precursor for the synthesis of various drug candidates. The chloromethyl group, in particular, is a valuable functional group in medicinal chemistry, as it can be transformed into more complex side chains or rings that are common in drug molecules .
Agrochemical Development
The chloromethyl group of 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene can be used to synthesize agrochemicals, including pesticides and herbicides. The presence of the fluorine atom can enhance the biological activity of these compounds, making them more effective at lower concentrations .
Material Science
This chemical is also relevant in material science, where it can be used to modify the surface properties of materials. For example, it can be used to introduce fluorinated groups onto the surface of polymers, which can result in materials with altered hydrophobicity or resistance to degradation .
Catalysis
In catalysis, 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene can be used to synthesize ligands for transition metal catalysts. The fluorine and chloromethyl groups can influence the electronic properties of the ligands, which in turn can affect the activity and selectivity of the catalysts .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry. Its unique structure allows it to be a reference compound in methods such as NMR spectroscopy or mass spectrometry, aiding in the identification and quantification of similar compounds .
Polymer Chemistry
In polymer chemistry, 1-Chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene can be involved in the synthesis of novel polymers. The chloromethyl group can act as a crosslinking agent, while the fluorine can impart resistance to solvents and chemicals .
Environmental Science
Lastly, this compound’s reactivity and stability under various conditions make it suitable for environmental science research. It can be used to study degradation processes or to develop new methods for the removal of hazardous chemicals from the environment .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-5-(chloromethyl)-4-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWWBRGVFBWAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2985667.png)
![3-(3-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985668.png)
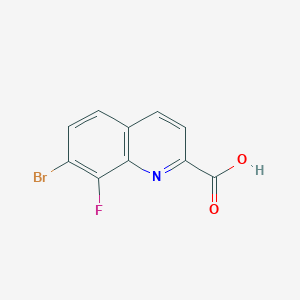
![6-(2-Fluoro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2985671.png)

![6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2985675.png)
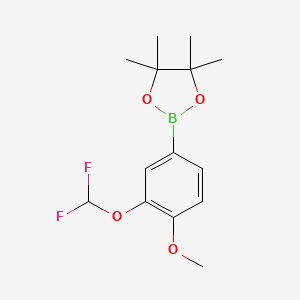
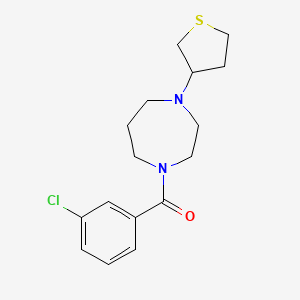
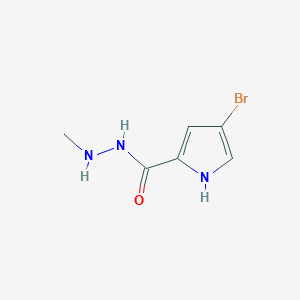

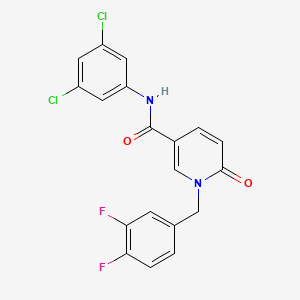
![N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2985685.png)

